5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione
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Overview
Description
5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione is a chemical compound with the molecular formula C11H10N4O4 and a molecular weight of 262.227 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione typically involves the reaction of 3-methoxyphenylhydrazine with pyrimidine-2,4,6-trione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Scientific Research Applications
5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. This inhibition can result in the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione can be compared with other similar compounds such as:
5-[(4-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione: Similar structure but with a different position of the methoxy group.
5-[(3-Ethoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione: Similar structure but with an ethoxy group instead of a methoxy group.
5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-dione: Similar structure but with a different oxidation state.
Properties
Molecular Formula |
C11H10N4O4 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
6-hydroxy-5-[(3-methoxyphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O4/c1-19-7-4-2-3-6(5-7)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18) |
InChI Key |
GKNSZAJLRNUBHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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